Metyrapone - 54-36-4

Metyrapone

Catalog Number: EVT-275951
CAS Number: 54-36-4
Molecular Formula: C14H14N2O
Molecular Weight: 226.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metyrapone (2-methyl-1,2-di-3-pyridyl-1-propanone) is a synthetic organic compound widely employed in scientific research as an inhibitor of steroidogenesis, specifically targeting the enzyme 11β-hydroxylase. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This enzyme plays a crucial role in the final steps of cortisol synthesis within the adrenal cortex. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting 11β-hydroxylase, Metyrapone disrupts the production of cortisol, leading to a build-up of its precursors, 11-deoxycortisol (compound S) and 17-hydroxyprogesterone. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This disruption allows researchers to investigate the hypothalamic-pituitary-adrenal (HPA) axis functionality and assess the responses of various physiological systems to changes in corticosteroid levels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Combination Therapies: Investigating the therapeutic potential of Metyrapone in combination with other medications, particularly for conditions like treatment-resistant depression or Cushing's syndrome, could lead to more effective treatment strategies. [, ]

Reduced Metyrapone

  • Compound Description: Reduced metyrapone is the primary active metabolite of metyrapone, formed through reduction in vivo. Like metyrapone, it acts as an 11β-hydroxylase inhibitor, effectively blocking the synthesis of cortisol. [, , , , , ]
  • Relevance: Reduced metyrapone is directly relevant to metyrapone as its major metabolite and shares the same mechanism of action, contributing significantly to metyrapone's pharmacological activity. [, , , , , ]

11-Deoxycortisol (Compound S)

  • Compound Description: 11-Deoxycortisol is a corticosteroid hormone that accumulates in the bloodstream when 11β-hydroxylase is inhibited by metyrapone or its metabolites. [, , , , , , , , ] Elevated levels of 11-deoxycortisol in response to metyrapone administration are used as an indicator of effective enzyme inhibition and subsequent activation of the hypothalamic-pituitary-adrenal (HPA) axis. [, , , , , , , , ]
  • Relevance: 11-Deoxycortisol is directly relevant to metyrapone's mechanism of action. By inhibiting 11β-hydroxylase, metyrapone prevents the conversion of 11-deoxycortisol to cortisol, leading to its accumulation. [, , , , , , , , ]

Cortisol (Compound F)

  • Compound Description: Cortisol is a glucocorticoid hormone synthesized from 11-deoxycortisol through the action of 11β-hydroxylase. [, , , , , , , , , , , , , ] Metyrapone's inhibition of 11β-hydroxylase disrupts cortisol synthesis, leading to a decrease in circulating cortisol levels. [, , , , , , , , , , , , , ] This reduction in cortisol provides negative feedback to the HPA axis, stimulating ACTH release. [, , , , , , , , , , , , , ]
  • Relevance: Cortisol is the primary target of metyrapone's inhibitory action on 11β-hydroxylase. The reduction in cortisol levels is central to the metyrapone test's utility in assessing HPA axis function. [, , , , , , , , , , , , , ]

11-Deoxycorticosterone (DOC)

  • Compound Description: 11-Deoxycorticosterone is a precursor hormone in the glucocorticoid synthesis pathway. [, ] Similar to 11-deoxycortisol, 11-deoxycorticosterone is also a substrate for 11β-hydroxylase and accumulates in response to metyrapone-mediated enzyme inhibition. [, ]
  • Relevance: Like 11-deoxycortisol, 11-deoxycorticosterone's accumulation following metyrapone administration serves as an indicator of 11β-hydroxylase inhibition and HPA axis activation. [, ]

Corticosterone (B)

  • Compound Description: Corticosterone is the primary glucocorticoid in rodents, analogous to cortisol in humans. [, , , , ] Metyrapone inhibits corticosterone synthesis in rodents, leading to its use in studying the role of glucocorticoids in various physiological processes in these animal models. [, , , , ]
  • Relevance: Corticosterone serves as the functional equivalent of cortisol in rodents, making it relevant in understanding metyrapone's action on glucocorticoid synthesis across species. [, , , , ]

Adrenocorticotropic Hormone (ACTH)

  • Compound Description: ACTH is a peptide hormone released from the pituitary gland that stimulates cortisol production in the adrenal glands. [, , , , , , , , ] Metyrapone administration results in a decrease in cortisol levels, which triggers a compensatory increase in ACTH secretion through a negative feedback loop. [, , , , , , , , ]
  • Relevance: The metyrapone test utilizes the ACTH response to evaluate the integrity of the HPA axis. An increase in ACTH levels following metyrapone administration indicates a functioning feedback mechanism. [, , , , , , , , ]

Androstenedione

  • Compound Description: Androstenedione is an androgen precursor hormone. [] Metyrapone administration can lead to an increase in androstenedione levels, likely due to the shunting of steroid precursors away from cortisol synthesis. []
  • Relevance: Although not a direct target of metyrapone's inhibitory action, androstenedione levels can be affected by metyrapone-induced alterations in steroidogenesis pathways. []

Testosterone

  • Compound Description: Testosterone is a primary androgen hormone. [, ] Metyrapone can influence testosterone levels, potentially through mechanisms related to altered steroid precursor availability and metabolism. [, ]
  • Relevance: Metyrapone's influence on testosterone levels highlights its potential to indirectly affect androgen status. [, ]

Leptin

  • Compound Description: Leptin is a hormone primarily produced by adipose tissue that plays a crucial role in regulating energy balance and appetite. [] Studies have shown that metyrapone-induced inhibition of cortisol biosynthesis can lead to a decrease in circulating leptin levels. []
  • Relevance: The observed decrease in leptin levels with metyrapone suggests a potential link between glucocorticoid activity and leptin regulation, highlighting a possible role of metyrapone in modulating energy balance. []
Overview

Metyrapone is a synthetic compound primarily recognized for its role in the management of endogenous Cushing's syndrome, a condition characterized by excessive cortisol production. It functions by inhibiting the enzyme 11-beta-hydroxylase, which is crucial in cortisol synthesis. Metyrapone was initially developed as a diagnostic tool for assessing adrenal function but has since gained prominence as a therapeutic agent.

Source and Classification

Metyrapone, chemically known as 2-methyl-1,2-di-3-pyridyl-1-propanone, belongs to the class of pyridine derivatives. It is classified as a selective inhibitor of steroidogenesis, specifically targeting the adrenal cortex's ability to produce cortisol. The compound is available under various brand names, including Metopirone.

Synthesis Analysis

Methods and Technical Details

The synthesis of metyrapone can be achieved through several methods, with two-step processes being most common.

Recent advancements have introduced a one-step method using palladium-catalyzed arylation of the enolate of 3-isobutyrylpyridine with 3-bromopyridine, which reportedly improves yield and minimizes isomeric byproducts .

Chemical Reactions Analysis

Reactions and Technical Details

Metyrapone primarily undergoes reactions related to its function as an enzyme inhibitor. The key reaction involves the inhibition of 11-beta-hydroxylase (CYP11B1), which prevents the conversion of 11-deoxycortisol to cortisol. This inhibition leads to an increase in 11-deoxycortisol levels and a compensatory rise in adrenocorticotropic hormone (ACTH) due to decreased cortisol feedback inhibition .

Mechanism of Action

Metyrapone acts by selectively inhibiting the 11-beta-hydroxylase enzyme involved in cortisol biosynthesis. This inhibition disrupts normal cortisol production pathways, resulting in:

  • Decreased Cortisol Levels: Metyrapone effectively lowers serum cortisol concentrations.
  • Increased ACTH Levels: As cortisol levels drop, ACTH secretion increases due to loss of negative feedback on the pituitary gland.
  • Altered Steroid Metabolism: The compound also affects other steroidogenic pathways, leading to changes in metabolites such as deoxycorticosterone and aldosterone .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are crucial for its formulation into pharmaceutical preparations.

Applications

Scientific Uses

Metyrapone is primarily used in clinical settings for:

  • Diagnosis: It serves as a diagnostic tool in the metyrapone stimulation test to evaluate hypothalamic-pituitary-adrenal axis integrity.
  • Treatment: Approved for managing endogenous Cushing's syndrome across several European countries, it helps normalize cortisol levels and alleviate symptoms associated with hypercortisolism .

Recent studies continue to explore its efficacy, safety profile, and potential applications in other adrenal disorders or stress-related conditions .

Molecular Mechanisms of Adrenal Steroidogenesis Inhibition

Competitive Inhibition Dynamics of 11β-Hydroxylase (CYP11B1)

Metyrapone (2-methyl-1,2-di-3-pyridyl-1-propanone) exerts its primary pharmacological effect through specific competitive inhibition of the mitochondrial enzyme steroid 11β-hydroxylase (CYP11B1). This enzyme catalyzes the terminal step in cortisol biosynthesis, converting 11-deoxycortisol to cortisol via hydroxylation at the C11β position. The compound's structural mimicry of the enzyme's natural steroid substrate allows it to bind with high affinity to CYP11B1's catalytic site, effectively blocking substrate access. Binding studies using recombinant human CYP11B1 demonstrate that metyrapone exhibits exceptional binding kinetics, with a dissociation constant (Kd) of approximately 1 nM, requiring quadratic fitting and substrate competition experiments for accurate quantification due to its tight binding characteristics [4].

The inhibition kinetics follow classic Michaelis-Menten competitive patterns, as evidenced by Lineweaver-Burk plots showing increased apparent Km values for 11-deoxycortisol with rising metyrapone concentrations, while Vmax remains unchanged. In vitro analyses using H295R adrenocortical carcinoma cells reveal concentration-dependent inhibition with an IC50 of 0.0678 μM under basal conditions and 0.0739 μM under adrenocorticotropic hormone (ACTH) stimulation [5] [9]. The inhibition manifests rapidly following administration, with significant cortisol reduction observed within 15-30 minutes and peak suppression at approximately 2 hours post-administration [5] [9].

Table 1: Enzyme Inhibition Profile of Metyrapone

Enzyme TargetInhibition Constant (Ki)IC50 (μM)Mechanism
CYP11B1 (11β-hydroxylase)1 nM0.0678-0.0739Competitive
CYP11B2 (aldosterone synthase)Not determined0.0739Competitive
CYP17A1 (17α-hydroxylase)>1000 nM>1000No inhibition
CYP21A2 (21-hydroxylase)>1000 nM>1000No inhibition
CYP11A1 (cholesterol side-chain cleavage)Partial inhibition100-1000Non-competitive

Metyrapone's active metabolite, metyrapol (formed via ketone reduction), exhibits similar inhibitory potency against CYP11B1. Both compounds undergo glucuronidation, with approximately 38.5% of administered metyrapone excreted as metyrapol glucuronide in humans [9]. The compound's specificity is demonstrated by its negligible inhibition of other steroidogenic enzymes like CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase) at concentrations up to 1000 nM [4]. This selective inhibition creates a biochemical blockade that elevates precursor steroids—particularly 11-deoxycortisol and deoxycorticosterone—while reducing cortisol output [1] [5].

Allosteric Modulation of Mitochondrial Cytochrome P450 Systems

Beyond competitive inhibition, metyrapone significantly influences the conformational dynamics and electron transfer processes within mitochondrial cytochrome P450 systems. Metyrapone binding induces a characteristic Type II difference spectrum in optical absorption studies, with a trough at 420 nm and peak at 430 nm, indicating direct coordination of the pyridyl nitrogen atom to the heme iron atom in the ferric state. This interaction shifts the heme iron from high-spin to low-spin configuration, reducing the redox potential and impairing the enzyme's ability to undergo reduction via ferredoxin/ferredoxin reductase systems [4] [9].

The membrane-dependent activity of cytochrome P450 enzymes significantly influences metyrapone's inhibitory efficacy. Mammalian CYPs are membrane-anchored proteins with their catalytic domains partially immersed in the lipid bilayer. The membrane environment facilitates substrate access via hydrophobic channels and modulates interactions with redox partners. Metyrapone's lipophilic nature (logP ≈ 1.8) allows it to partition into mitochondrial membranes, reaching effective concentrations at the enzyme microenvironment that exceed bulk phase measurements [7]. Computational modeling of steroidogenesis indicates that metyrapone's inhibitory efficacy correlates with its membrane accumulation potential, suggesting that membrane partitioning serves as a reservoir for sustained enzyme inhibition [10].

Table 2: Spectral and Binding Characteristics of Metyrapone-CYP Complexes

CharacteristicObservationBiological Significance
Spectral Binding TypeType IIHeme iron coordination
Absorption Peak/Trough430 nm peak / 420 nm troughLow-spin complex formation
Membrane PartitioningHigh (logP ≈ 1.8)Enhanced local concentration at enzyme sites
Redox Potential ShiftReducedImpaired electron transfer from ferredoxin
Heme Iron Spin StateHigh-spin → Low-spin transitionDecreased oxygen activation capability

Metyrapone further disrupts the quaternary organization of CYP enzymes within the inner mitochondrial membrane. Experimental evidence suggests that high metyrapone concentrations induce conformational changes that alter the oligomeric state of CYP11B enzymes, potentially affecting their processivity. This is particularly relevant for CYP11B2 (aldosterone synthase), which catalyzes three sequential reactions (11β-hydroxylation, 18-hydroxylation, 18-oxidation) through a processive mechanism without substrate release. Metyrapone-induced conformational changes disrupt this processivity, explaining its efficacy in reducing aldosterone synthesis despite the enzyme's capacity for multiple catalytic cycles [4] [10].

Differential Effects on Cortisol vs. Aldosterone Biosynthetic Pathways

Metyrapone exhibits pathway-selective inhibition within adrenal steroidogenesis, with significantly greater suppression of cortisol production compared to aldosterone. This differential effect stems from distinct enzymatic vulnerabilities and alternative biosynthetic routes. Cortisol biosynthesis is exclusively dependent on CYP11B1-mediated 11β-hydroxylation of 11-deoxycortisol. In contrast, aldosterone synthesis involves CYP11B2 (aldosterone synthase), which shares 93% sequence identity with CYP11B1 but possesses additional 18-hydroxylase and 18-methyloxidase activities [4] [5].

Clinical studies in Cushing's syndrome patients demonstrate this differential inhibition: following a single 250 mg metyrapone dose, cortisol synthesis is suppressed by 50-70% within 4 hours, while aldosterone reduction averages only 30-40% [1]. This divergence arises from multiple biochemical factors:

  • Substrate Shunting: Accumulated deoxycorticosterone (due to CYP11B1 inhibition) serves as substrate for residual CYP11B2 activity, partially maintaining aldosterone production
  • Enzyme Sensitivity: CYP11B2 exhibits approximately 2-fold lower sensitivity to metyrapone inhibition compared to CYP11B1 in cell-based assays (IC50 0.0739 μM vs. 0.0678 μM) [5]
  • Angiotensin II Compensation: Renin-angiotensin system activation in response to cortisol reduction stimulates CYP11B2 expression, partially counteracting enzymatic inhibition [5] [9]

Table 3: Steroidogenic Responses to Metyrapone in Human Studies

Steroid ParameterAcute Response (4h post-250mg)Chronic Response (≥1 week treatment)Fold Change from Baseline
Serum CortisolNadir at 2-4 hoursSustained reduction↓50-70%
Serum AldosteroneMild reductionProgressive decline↓30-40%
11-DeoxycortisolMarked elevationProgressive accumulation↑8-12 fold
DeoxycorticosteroneModerate elevationProgressive accumulation↑4-6 fold
Urinary Free CortisolReducedNormalized in responders↓60-80%
ACTHSignificant elevationSustained elevation↑2-3 fold

The biochemical consequences of differential inhibition manifest in distinct precursor accumulation profiles. Cortisol pathway inhibition causes 11-deoxycortisol levels to increase 8-12 fold, serving as a sensitive biomarker of CYP11B1 inhibition [1] [5]. Aldosterone pathway inhibition shows less dramatic precursor accumulation (deoxycorticosterone increases 4-6 fold) due to the multi-step nature of CYP11B2 catalysis and compensatory mechanisms. Computational modeling of steroidogenesis in H295R cells accurately predicts this differential accumulation pattern, with model outputs showing excellent correlation (R2 = 0.97-0.99) with experimental measurements for cortisol pathway precursors following metyrapone exposure [10].

The ACTH-mediated compensatory response further differentiates the pathways. Cortisol suppression activates the hypothalamic-pituitary-adrenal axis, increasing ACTH secretion. This stimulates upstream steroidogenic enzymes, elevating precursor flux through both pathways. However, since cortisol synthesis remains blocked at the terminal step, ACTH stimulation primarily manifests as further 11-deoxycortisol accumulation. For the aldosterone pathway, ACTH stimulation can partially overcome enzymatic inhibition due to increased substrate availability for residual CYP11B2 activity [1] [5] [9]. This complex interplay between enzymatic inhibition and endocrine feedback creates a dynamic biochemical equilibrium that underlies metyrapone's differential effects on glucocorticoid versus mineralocorticoid biosynthesis.

Properties

CAS Number

54-36-4

Product Name

Metyrapone

IUPAC Name

2-methyl-1,2-dipyridin-3-ylpropan-1-one

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H14N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10H,1-2H3

InChI Key

FJLBFSROUSIWMA-UHFFFAOYSA-N

SMILES

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Sparingly soluble
SOL IN METHANOL & CHLOROFORM
4.27e-01 g/L

Synonyms

Métopirone
Methbipyranone
Methopyrapone
Metopiron
Metopirone
Metyrapone
SU 4885

Canonical SMILES

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.